molecular formula C23H27N5O2S B11258120 N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine

N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine

Cat. No.: B11258120
M. Wt: 437.6 g/mol
InChI Key: GNIWJNKXMMQYGL-UHFFFAOYSA-N
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Description

N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a benzyl group and a piperazine moiety, which is further modified with a 3,4-dimethylbenzenesulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine typically involves multi-step organic reactionsThe final step involves the sulfonylation of the piperazine ring with 3,4-dimethylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the function of enzymes involved in bacterial cell wall synthesis, contributing to its anti-tubercular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine stands out due to the presence of the 3,4-dimethylbenzenesulfonyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

N-benzyl-6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C23H27N5O2S/c1-18-8-9-21(16-19(18)2)31(29,30)28-14-12-27(13-15-28)23-11-10-22(25-26-23)24-17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,24,25)

InChI Key

GNIWJNKXMMQYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4)C

Origin of Product

United States

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